N-([1,1'-biphenyl]-2-yl)-6-((tetrahydro-2H-pyran-4-yl)methoxy)nicotinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound “N-([1,1’-biphenyl]-2-yl)-6-((tetrahydro-2H-pyran-4-yl)methoxy)nicotinamide” is a complex organic molecule. It contains a biphenyl group, a nicotinamide group, and a tetrahydropyran group. The tetrahydropyran group is a six-membered ring containing one oxygen atom .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the biphenyl group, the tetrahydropyran ring, and the attachment of these groups to the nicotinamide .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The biphenyl group would provide a rigid, planar structure, while the tetrahydropyran ring would introduce some three-dimensionality .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the different functional groups. For example, the nicotinamide group could potentially participate in redox reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. For example, the presence of the polar nicotinamide group could influence its solubility in different solvents .Scientific Research Applications
Synthesis and Chemical Properties
N-([1,1'-biphenyl]-2-yl)-6-((tetrahydro-2H-pyran-4-yl)methoxy)nicotinamide is a compound of interest in chemical synthesis and has been explored for its various derivatives' preparation. The synthesis of related nicotinamide derivatives demonstrates a keen interest in exploring the chemical space around nicotinamide for potential biological activity. For instance, the synthesis of p-aminobenzoic acid diamides based on similar structural motifs highlights the versatility and chemical interest in this scaffold for further application in medicinal chemistry and drug discovery (Agekyan & Mkryan, 2015).
Antineoplastic Activities
Research into nicotinamide derivatives, including structures similar to this compound, has shown potential antineoplastic activities. These compounds have been evaluated for their effects against various cancer models, demonstrating moderate activity and suggesting their utility in cancer research as potential therapeutic agents (Ross, 1967).
Corrosion Inhibition
Nicotinamide derivatives have also found applications in materials science, particularly in corrosion inhibition. Studies on related compounds show that nicotinamide derivatives can effectively inhibit corrosion in metals, showcasing the broad utility of these compounds beyond biomedical applications (Chakravarthy, Mohana, & Pradeep Kumar, 2014).
Antifungal and Herbicidal Activities
The modification of nicotinamide derivatives has led to compounds with significant antifungal activity against a variety of pathogens. This suggests a potential role in agricultural sciences, where such compounds could serve as lead structures for the development of new fungicides or herbicides. Similarly, the discovery of novel N-(arylmethoxy)-2-chloronicotinamides with excellent herbicidal activity underlines the agricultural application of these compounds (Yu et al., 2021).
Properties
IUPAC Name |
6-(oxan-4-ylmethoxy)-N-(2-phenylphenyl)pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N2O3/c27-24(26-22-9-5-4-8-21(22)19-6-2-1-3-7-19)20-10-11-23(25-16-20)29-17-18-12-14-28-15-13-18/h1-11,16,18H,12-15,17H2,(H,26,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QVXJSVSSWQIWEF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1COC2=NC=C(C=C2)C(=O)NC3=CC=CC=C3C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.